3,4-dihydro-2H-pyrrol-5-amine
Overview
Description
3,4-Dihydro-2H-pyrrol-5-amine , also known as 2,5-Dihydro-2H-pyrrole-5-amine , is a chemical compound with the empirical formula C₄H₉N₂ and a molecular weight of 120.58 g/mol . It exists as a solid and is typically encountered in its hydrochloride form (CAS Number: 7544-75-4 ) .
Molecular Structure Analysis
The compound’s molecular structure consists of a pyrrole ring with an amino group (NH₂) at the 5-position. The saturated nature of the ring (dihydro) and the presence of the amino group contribute to its unique properties. The structural features play a crucial role in its biological activity and reactivity .
Scientific Research Applications
Synthesis of Cyclic Dehydro-α-Amino Acid Derivatives :
- The synthesis of 3-amino-1,5-dihydro-2H-pyrrol-2-ones, which are cyclic dehydro-amino acid derivatives, was achieved through nucleophilic addition of amines to β,γ-unsaturated keto esters. This method offers an efficient way to produce these cyclic enamines with a stereogenic center at the 5-position (Palacios, Vicario, & Aparicio, 2006).
Development of 3-Amino-1,5-dihydro-2H-pyrrol-2-ones :
- The study developed a new approach to synthesize 5-spiro-substituted 3-amino-1,5-dihydro-2H-pyrrol-2-ones, which are important in drug discovery due to their potential biological effects. These compounds could not be obtained through previous methods and offer new possibilities in medicinal chemistry (Khramtsova et al., 2021).
Parallel Synthesis of 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones :
- A procedure was developed for the parallel synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones through a three-component condensation. This method allowed the synthesis of over 3000 pyrrolones and demonstrates the versatility and scalability of this approach for producing pyrrolone derivatives (Ryabukhin et al., 2012).
Synthesis of Spirocyclic 3Н-Pyrrol-4-amines :
- The first derivatives of 3H-pyrrol-4-amines spiro-fused with fluorene or anthrone were synthesized using a Rh2(OAc)4-catalyzed reaction, showcasing a novel method for creating spirocyclic derivatives of 3H-pyrrol-4-amine. This research opens up new avenues for the synthesis of complex pyrrole derivatives (Khaidarov et al., 2018).
Bioactive 4-Amino Tetramic Acid Derivatives :
- Research on the synthesis and bioactivities of 4-amino derivatives of tetramic acid revealed that some compounds exhibited significant herbicidal and fungicidal activities, highlighting the potential of these derivatives in developing new bioactive agents (Liu et al., 2014).
Sustainable Catalytic Pyrrole Synthesis :
- A sustainable iridium-catalyzed synthesis of pyrroles was introduced, utilizing secondary alcohols and amino alcohols. This environmentally friendly approach is significant in the field of green chemistry and contributes to the development of more sustainable synthesis methods (Michlik & Kempe, 2013).
properties
IUPAC Name |
3,4-dihydro-2H-pyrrol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c5-4-2-1-3-6-4/h1-3H2,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBMZYSKLWQXLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509645 | |
Record name | 3,4-Dihydro-2H-pyrrol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-pyrrol-5-amine | |
CAS RN |
872-34-4 | |
Record name | 3,4-Dihydro-2H-pyrrol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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